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Compound of Interest

Compound Name: 3-Ethynyl-5-methylpyridine

CAS No.: 30413-53-7

Cat. No.: B1396010

Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for the

heterocyclic compound 3-Ethynyl-5-methylpyridine. Designed for researchers, scientists, and

professionals in drug development, this document synthesizes predictive data based on

established spectroscopic principles and comparative analysis with structurally similar

molecules. Given the current scarcity of published experimental data for this specific molecule,

this guide serves as a robust predictive framework for its characterization.

Introduction to 3-Ethynyl-5-methylpyridine and its
Spectroscopic Importance
3-Ethynyl-5-methylpyridine is a substituted pyridine derivative featuring two key functional

groups: an ethynyl group at the 3-position and a methyl group at the 5-position. These

functionalities impart specific chemical properties that are of interest in medicinal chemistry and

materials science, often serving as a versatile building block in the synthesis of more complex

molecular architectures.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and

structure of synthesized compounds like 3-Ethynyl-5-methylpyridine. Nuclear Magnetic
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Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR)

spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the

molecular weight and fragmentation pattern. This guide will delve into the predicted

spectroscopic signature of this molecule across these three critical techniques.

Molecular Structure and Predicted Spectroscopic
Correlations
The structural features of 3-Ethynyl-5-methylpyridine, including the aromatic pyridine ring, the

terminal alkyne, and the methyl group, give rise to a unique and predictable spectroscopic

fingerprint.

Caption: Molecular structure and key properties of 3-Ethynyl-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The predicted ¹H and ¹³C NMR spectra of 3-Ethynyl-5-methylpyridine are detailed below.

These predictions are based on the analysis of its constitutional isomer, 5-ethynyl-2-

methylpyridine, and established substituent effects on the pyridine ring.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons

on the pyridine ring, the acetylenic proton, and the methyl protons.

Experimental Protocol (Hypothetical): A sample of 3-Ethynyl-5-methylpyridine would be

dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard. The spectrum would be recorded on a 400 MHz spectrometer at room

temperature.

Predicted ¹H NMR Data (in CDCl₃):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.4 Singlet 1H H-2

~8.3 Singlet 1H H-6

~7.5 Singlet 1H H-4

~3.1 Singlet 1H C≡C-H

~2.4 Singlet 3H -CH₃

Interpretation:

Aromatic Protons (H-2, H-6, H-4): The protons on the pyridine ring are expected to appear in

the downfield region (7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current.

The H-2 and H-6 protons, being adjacent to the nitrogen atom, will be the most deshielded.

The H-4 proton will be slightly more shielded. Due to the substitution pattern, the coupling

between these protons is expected to be minimal, likely resulting in singlets or very finely

split multiplets.

Acetylenic Proton (C≡C-H): The terminal alkyne proton is anticipated to resonate around 3.1

ppm. This chemical shift is characteristic of acetylenic protons.

Methyl Protons (-CH₃): The methyl group protons are expected to produce a singlet at

approximately 2.4 ppm, a typical region for methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~150 C-2

~148 C-6

~138 C-4

~134 C-5

~120 C-3

~83 -C≡CH

~78 -C≡CH

~18 -CH₃

Interpretation:

Aromatic Carbons: The carbons of the pyridine ring are expected to appear between 120 and

150 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield.

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will resonate in the 70-

85 ppm range.

Methyl Carbon: The methyl carbon will appear in the upfield region, around 18 ppm.

Caption: Predicted NMR assignments for 3-Ethynyl-5-methylpyridine.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical): The IR spectrum would be obtained using a Fourier

Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample

would be placed on a diamond attenuated total reflectance (ATR) accessory.

Predicted IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3300 Strong, Sharp ≡C-H stretch Terminal Alkyne

~3100-3000 Medium C-H stretch Aromatic

~2950-2850 Medium C-H stretch -CH₃

~2150 Medium, Sharp C≡C stretch Alkyne

~1600-1450 Medium-Strong C=C and C=N stretch Aromatic Ring

Interpretation:

≡C-H Stretch: A strong, sharp absorption band around 3300 cm⁻¹ is a definitive indicator of

the C-H bond in a terminal alkyne.

Aromatic and Alkyl C-H Stretches: The C-H stretching vibrations of the pyridine ring are

expected just above 3000 cm⁻¹, while those of the methyl group will appear just below 3000

cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond stretch of the alkyne is expected to show a

medium, sharp peak around 2150 cm⁻¹.

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the

pyridine ring will result in a series of bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol (Hypothetical): The mass spectrum would be acquired using an electron

ionization (EI) mass spectrometer. The sample would be introduced into the ion source, where

it is vaporized and ionized by a beam of high-energy electrons.

Predicted Mass Spectrum Data:
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m/z Relative Intensity Proposed Fragment

117 High [M]⁺ (Molecular Ion)

116 Moderate [M-H]⁺

91 Moderate [M-C₂H₂]⁺ or [M-CN]⁺

77 Low [C₆H₅]⁺

Interpretation:

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 117,

corresponding to the molecular weight of 3-Ethynyl-5-methylpyridine.

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through

several pathways. A common fragmentation would be the loss of a hydrogen atom from the

ethynyl group, resulting in a fragment at m/z 116. Another plausible fragmentation is the loss

of acetylene (C₂H₂) or a cyanide radical (CN), leading to fragments around m/z 91. Further

fragmentation of the pyridine ring could lead to smaller aromatic fragments.

[C₈H₇N]⁺˙
m/z = 117

[C₈H₆N]⁺
m/z = 116

- H˙

[C₆H₅N]⁺˙
m/z = 91

- C₂H₂

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathway for 3-Ethynyl-5-methylpyridine in EI-MS.

Conclusion
This technical guide provides a comprehensive prediction of the NMR, IR, and MS

spectroscopic data for 3-Ethynyl-5-methylpyridine. While based on theoretical principles and

comparative data from analogous compounds, these predictions offer a solid foundation for the
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identification and characterization of this molecule in a research setting. Experimental

verification of this data is encouraged to further solidify our understanding of this compound's

spectroscopic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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